molecular formula C19H19N3O4S2 B2910347 3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 946380-58-1

3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2910347
CAS RN: 946380-58-1
M. Wt: 417.5
InChI Key: CLLMCBFBDXUSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is not fully understood. However, it has been reported to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase, which plays a crucial role in various physiological processes. The inhibition of this enzyme by the compound leads to a decrease in the production of bicarbonate ions, which can affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide have been studied in various in vitro and in vivo experiments. The compound has been found to exhibit potent inhibitory activity against carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. The inhibition of this enzyme by the compound can lead to changes in these processes, which can have significant physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of 3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide for lab experiments include its potent inhibitory activity against carbonic anhydrase, which makes it a potential candidate for the development of new drugs. However, the compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of 3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide. One of the most significant directions is the development of new drugs based on the compound. The potent inhibitory activity of the compound against carbonic anhydrase makes it a potential candidate for the treatment of various diseases, including glaucoma, epilepsy, and cancer. Another future direction is the study of the compound's mechanism of action, which can provide insights into its potential applications in different fields of scientific research. Additionally, further studies are needed to evaluate the compound's potential toxicity and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its potential as a therapeutic agent for various diseases. The compound exhibits potent inhibitory activity against carbonic anhydrase, which makes it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-(6-methylsulfonylpyridazin-3-yl)aniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide as a white solid with a high yield.

Scientific Research Applications

3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in different fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been evaluated for its potential as a therapeutic agent for various diseases. The compound has been found to exhibit potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of new drugs.

properties

IUPAC Name

3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-7-8-17(11-14(13)2)28(25,26)22-16-6-4-5-15(12-16)18-9-10-19(21-20-18)27(3,23)24/h4-12,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLMCBFBDXUSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.